molecular formula C16H21N3O3S B5565441 3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione

3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione

Cat. No. B5565441
M. Wt: 335.4 g/mol
InChI Key: PEBUYYPWQKXNRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been investigated in various studies. For instance, the reaction of 3-[2-oxo-2-(2-thienyl)ethylidene] indol-2(1H)-one with 2-hydrazinobenzimidazole in different media and solvents has been studied . The reaction yielded different products depending on the conditions and the substituents on the indolyl nitrogen .

Scientific Research Applications

Synthesis and Antibacterial Study

3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione and its derivatives have been studied for their synthesis and antibacterial properties. A study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives related to this compound. They reported the synthesis through a series of steps and screened the compounds against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).

Anticancer Agent Synthesis

The compound's derivatives have been evaluated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. They found that certain derivatives showed strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).

Electrochromic Device Application

An ionic liquid derivative of 3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione was developed for use in hybrid electrochromic devices (ECDs). Fan et al. (2017) synthesized this compound, demonstrating its use in a high-efficiency ECD with short switching times and high coloration efficiency (Fan et al., 2017).

Antihyperglycemic Agents

The compound and its derivatives were studied for their potential as antihyperglycemic agents. Yanagisawa et al. (2000) prepared oximes having 5-benzyl-2,4-thiazolidinedione, a related structure, and evaluated their blood glucose lowering activities and PPAR gamma agonistic activities (Yanagisawa et al., 2000).

Corrosion Inhibition

The compound's derivatives have also been evaluated for their corrosion inhibition efficiency. Cruz et al. (2004) studied the electrochemical behavior of related compounds, including 1-(2-ethylamino)-2-methylimidazolidine, and found that certain derivatives are effective corrosion inhibitors in acid media (Cruz et al., 2004).

properties

IUPAC Name

3-[2-oxo-2-[2-(2-thiophen-2-ylethyl)piperidin-1-yl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c20-14-10-17-16(22)19(14)11-15(21)18-8-2-1-4-12(18)6-7-13-5-3-9-23-13/h3,5,9,12H,1-2,4,6-8,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBUYYPWQKXNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CS2)C(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione

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